1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a purine ring, which is a type of heterocyclic aromatic compound found in DNA and RNA. The molecule also contains a triazine ring, which is another type of heterocyclic compound. The presence of fluorobenzyl and chlorobenzyl groups indicates that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine and triazine rings, and the introduction of the fluorobenzyl and chlorobenzyl groups. One possible method could involve aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and triazine rings would contribute to the aromaticity of the molecule, while the fluorobenzyl and chlorobenzyl groups could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl and chlorobenzyl groups. These groups could potentially undergo various types of reactions, including nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications
Neurodegenerative Disease Treatment
Compounds structurally related to the one have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their potential in treating neurodegenerative diseases. These derivatives have shown promising results as dual-target-directed adenosine receptor antagonists, with certain compounds exhibiting triple-target inhibition capabilities. This multi-target approach is believed to offer advantages over single-target therapeutics in the symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Antiviral Activity
Another avenue of research has explored the synthesis and antiviral activity of nucleoside and nucleotide analogues, including purine analogues with modifications intended to enhance their efficacy against various viruses. Early studies in this area laid the groundwork for understanding how structural modifications of purine derivatives can impact their antiviral properties (Kim et al., 1978).
Antidepressant and Anxiolytic Agents
Research into the synthesis and evaluation of fluoro and trifluoromethyl-phenyl-piperazinylalkyl derivatives of purine diones has identified compounds with significant potential as antidepressant and anxiolytic agents. These studies have demonstrated the importance of fluorinated arylpiperazinylalkyl derivatives in the development of new treatments for depression and anxiety (Zagórska et al., 2016).
Molecular Structure and Characterization
The optimized synthesis, molecular structure, and characterization of benzylic derivatives of triazin diones offer valuable insights into the molecular configurations that contribute to the biological activities of these compounds. Such research is crucial for designing more effective drugs by understanding the relationship between structure and function (Hwang et al., 2017).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Some tricyclic triazino and triazolo purine derivatives have been synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities. Compounds in this class have shown considerable promise in preclinical models, highlighting the potential for developing new therapeutic agents based on purine derivatives (Ashour et al., 2012).
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-11(18)5-4-6-12(10)19/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFAFMOTKCYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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